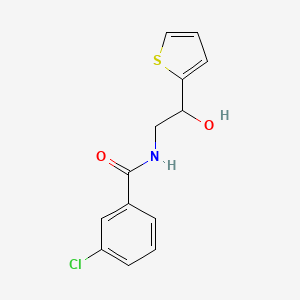

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Description

3-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring and a hydroxyethyl-thiophene substituent. Its structure combines a benzamide backbone (3-chlorobenzoyl group) linked to a 2-hydroxy-2-(thiophen-2-yl)ethylamine moiety.

Properties

IUPAC Name |

3-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKJQTSGNXEQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:

Formation of the Hydroxyethyl Thiophene Intermediate: This step involves the reaction of thiophene with ethylene oxide in the presence of a base to form 2-hydroxyethyl thiophene.

Acylation Reaction: The hydroxyethyl thiophene intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-chloro-N-(2-oxo-2-(thiophen-2-yl)ethyl)benzamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide.

Substitution: Formation of 3-substituted-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide derivatives.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Material Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes.

Biological Studies: It is used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Hydroxyethyl-thiophene moiety : The thiophene ring contributes to π-π stacking interactions, while the hydroxyl group may enhance solubility and hydrogen-bonding capacity.

The following analysis compares 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide with structurally or functionally related benzamide derivatives.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- JNJ-63533054: Replacing the hydroxy-thiophenylethyl group with a phenylethylamino-oxoethyl chain results in potent GPCR agonism (EC50 = 16 nM). The phenylethyl group enhances lipophilicity, aiding BBB penetration, while the oxoethyl group may stabilize receptor interactions .

Structural and Crystallographic Comparisons

- Polymorphism : 3-Chloro-N-(2-fluorophenyl)benzamide exhibits polymorphism (Forms IA, IB) driven by C-H···O and halogen bonding. In contrast, the target compound’s hydroxy-thiophenylethyl group may promote stronger intramolecular hydrogen bonds, reducing polymorphism likelihood .

- Crystal Packing : N-(3-Chlorophenyl)-2-hydroxybenzamide forms hydrogen-bonded dimers via -OH and amide groups. The target compound’s thiophene ring could introduce additional π-stacking interactions, altering packing efficiency .

Biological Activity

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound notable for its unique structural features, including a chloro substituent and a thiophene moiety. These characteristics suggest potential interactions with biological macromolecules, making it a candidate for various therapeutic applications, particularly in oncology and inflammatory diseases.

Chemical Structure and Properties

- Molecular Formula : C12H12ClN O2S

- Molecular Weight : Approximately 325.8 g/mol

- Structural Characteristics :

- The presence of the thiophene ring allows for π–π stacking interactions with aromatic residues in proteins.

- The hydroxyethyl group can form hydrogen bonds, enhancing binding to biological targets.

Biological Activity Overview

The biological activity of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has been explored in several studies, focusing on its pharmacological properties. The compound exhibits potential in the following areas:

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving enzyme inhibition or receptor modulation. It has been shown to interact with various biological targets, leading to reduced cell viability in cancer models.

Case Study : In vitro studies demonstrated that derivatives of similar thiophene-containing compounds showed significant activity against multiple cancer cell lines, including human colon adenocarcinoma and lung carcinoma, with IC50 values ranging from 20 to 100 µM depending on the specific derivative used.

Anti-inflammatory Properties

The compound's structural similarities to known anti-inflammatory agents suggest it may modulate inflammatory pathways. Preliminary studies indicate its ability to reduce pro-inflammatory cytokine production in cell cultures.

The proposed mechanism of action involves:

- Binding to Enzymes/Receptors : The compound likely binds to specific enzymes or receptors, inhibiting their activity by blocking substrate access.

- Hydrogen Bonding : The hydroxyethyl group facilitates interactions with biological macromolecules through hydrogen bonding.

- π–π Interactions : The thiophene ring enhances binding affinity via π–π interactions.

Research Findings and Data Tables

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 20 - 100 | |

| Anti-inflammatory | Cytokine production | Not specified |

Synthesis and Industrial Applications

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves multi-step organic reactions:

- Formation of Hydroxyethyl Thiophene Intermediate : Reaction of thiophene with ethylene oxide.

- Acylation Reaction : Reaction with 3-chlorobenzoyl chloride using a base like triethylamine.

Industrial methods aim to optimize yield and purity through advanced techniques such as continuous flow reactors and green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.